molecular formula C5H6N2O2 B1353771 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 470704-73-5

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1353771
M. Wt: 126.11 g/mol
InChI Key: OGYBCDIZEJNBIV-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is 1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) and the InChI key is OGYBCDIZEJNBIV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a solid substance with a molecular weight of 126.11 . It is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Structural Analysis

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally similar to 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, has been synthesized and its crystal structure determined by X-ray diffraction. This compound is used as an intermediate in the production of new pyrazole derivatives, which could have various applications in scientific research (Xu & Shi, 2011).

Plant Growth Promotion

Research on novel quinolinyl chalcones, which are synthesized using pyrazole carbaldehydes, indicates potential applications in promoting plant growth. This is demonstrated through the effects of these compounds on the growth of selected crops like Hibiscus, Mint, and Basil (Hassan, Alzandi, & Hassan, 2020).

Chemical Synthesis and Molecular Structures

The synthesis of reduced 3,4'-bipyrazoles from pyrazole precursors, involving compounds structurally related to 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, is significant in chemical research. These reactions and their resulting molecular structures have been extensively studied, contributing to a deeper understanding of pyrazole chemistry (Cuartas et al., 2017).

Antimicrobial Properties

The synthesis of pyrazole-appended quinolinyl chalcones, which are structurally related to the compound , has shown promising antimicrobial properties. This indicatespotential applications in the development of new antimicrobial agents (Prasath et al., 2015).

Supramolecular Assembly

The reaction of similar pyrazole carbaldehydes with various amines and phenols has been studied, leading to the formation of complex structures with significant implications in supramolecular chemistry. These studies provide insights into the assembly of complex molecular systems (Kumar et al., 2019).

Spectroscopic Analysis

Studies on pyrazole-4-carbaldehyde oximes, which are structurally related to the compound of interest, have focused on their spectroscopic properties. This type of research is crucial in understanding the physical properties of these compounds and their potential applications in various fields of chemistry (Attaryan et al., 2012).

Synthesis of Novel Compounds

Research on the synthesis of unsymmetrical substituted 1,3-pyrazole derivatives showcases the versatility of pyrazole carbaldehydes in creating a wide array of chemical compounds. These compounds could have potential applications in various areas of pharmaceutical and material sciences (Alizadeh & Roosta, 2016).

Antimicrobial Screening

A study on the synthesis and antimicrobial screening of new pyrano[4,3-b]pyrane derivatives of 1H-pyrazole demonstrates the role of pyrazole carbaldehydes in developing new antimicrobial agents. This indicates their potential use in combating various bacterial and fungal pathogens (Sangani et al., 2012).

Safety And Hazards

The safety information for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBCDIZEJNBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449079
Record name 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

470704-73-5
Record name 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kumar, KR Surati, R Lawrence, AC Vamja… - Inorganic …, 2017 - ACS Publications
… In particular, the complex based on the 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde (L1) ligand shows a high Φ PL of 89% in solution and excellent solubility in …
Number of citations: 24 pubs.acs.org
AC Vamja, KR Surati - Luminescence, 2017 - Wiley Online Library
… mixture of ethanol and water (20 ml, 3:1, v/v) was cooled down to 5C temperature and add dropwise to a solution of 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde …
Q Wei, N Fei, A Islam, T Lei, L Hong… - Advanced Optical …, 2018 - Wiley Online Library
… Shih and co-workers utilized ancillary ligands of 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, 5-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde, and 5…
Number of citations: 231 onlinelibrary.wiley.com
A Butkevich - 2011 - search.proquest.com
This dissertation comprises two separate projects, relying on the use of multicomponent reactions as a common theme. The introduction (Chapter 1) briefly overviews the utility of …
Number of citations: 0 search.proquest.com
TY Li, J Wu, ZG Wu, YX Zheng, JL Zuo, Y Pan - Coordination Chemistry …, 2018 - Elsevier
… Using the ppy main ligand, Ir97 with the 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde ancillary ligand was characterized as a green emitter with a PL maximum …
Number of citations: 243 www.sciencedirect.com

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